Future research should further investigate the specific role of D3 receptor antagonism in the therapeutic effects of Blonanserin, particularly in relation to its effects on cognitive function and negative symptoms in schizophrenia. [, ]
The potential of Blonanserin as a seed compound for glioblastoma therapies requires further exploration. [] Future research could focus on developing and testing Blonanserin derivatives with enhanced anti-proliferative and anti-migratory effects in glioblastoma cells.
The development of a transdermal Blonanserin patch offers new possibilities for schizophrenia treatment. [, , , ] Future research should focus on optimizing the transdermal formulation to ensure stable drug delivery, minimize side effects, and improve patient adherence to medication.
The anxiolytic and antidepressant potential of Blonanserin, observed in preclinical studies, warrants further investigation. [] Future research could explore the potential therapeutic benefits of Blonanserin in treating anxiety and depressive disorders, especially in cases resistant to standard treatments.
Blonanserin is a novel atypical antipsychotic agent primarily used in the treatment of schizophrenia. It functions as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors, which contributes to its therapeutic effects and side effect profile. Blonanserin is marketed under the brand name Lonasen and is notable for its lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .
Blonanserin was developed in Japan and has been available since 2008. It is synthesized from various chemical precursors, including 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one and N-ethyl piperazine. The compound is produced in pharmaceutical formulations for oral administration .
Blonanserin is classified as an atypical antipsychotic. Its pharmacological classification includes:
Blonanserin can be synthesized through several methods. One common synthetic route involves:
The synthesis typically achieves high purity (up to 99.8%) and involves minimal solvent use, making it suitable for industrial production .
The synthesis may involve various solvents such as dimethylformamide or acetonitrile under controlled temperatures (room temperature to 180 °C) depending on the specific method employed. Monitoring techniques like thin-layer chromatography are used to track reaction progress .
Blonanserin has a complex molecular structure characterized by:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:
Blonanserin can participate in various chemical reactions typical for piperazine derivatives:
Blonanserin's mechanism involves antagonism at both dopamine D2 and serotonin 5-HT2A receptors:
This dual action is believed to contribute to its efficacy in treating schizophrenia while minimizing extrapyramidal symptoms commonly associated with other antipsychotics .
Relevant analyses demonstrate that blonanserin maintains its integrity under standard storage conditions, making it suitable for pharmaceutical applications .
Blonanserin is primarily used in clinical settings for:
Additionally, blonanserin has been explored for potential use in other psychiatric disorders due to its unique pharmacological properties .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2